3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease

,

ACS Chemical Neuroscience,

2015,

6(10),

1665-1682

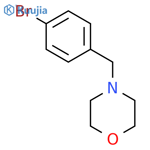

![4-[(morpholin-4-yl)methyl]benzaldehyde structure](https://ja.kuujia.com/scimg/cas/82413-63-6x500.png)